4-(4-Methoxyphenyl)-2-butenylzinc iodide
Description
4-(4-Methoxyphenyl)-2-butenylzinc iodide is an organozinc reagent characterized by a zinc center bonded to a 4-(4-methoxyphenyl)-2-butenyl ligand and an iodide counterion. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability compared to Grignard or organolithium reagents . The 4-methoxyphenyl group introduces electron-donating effects via the methoxy substituent, which may enhance the nucleophilicity of the zinc-bound carbon and stabilize the reagent through resonance.
Properties
Molecular Formula |
C11H13IOZn |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-but-3-enyl-4-methoxybenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13O.HI.Zn/c1-3-4-5-10-6-8-11(12-2)9-7-10;;/h6-9H,1,4-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KYGFELSCDPTHKS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)CC[C-]=C.[Zn+]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-methoxyphenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-(4-Methoxyphenyl)-2-butenyl bromide+Zn→4-(4-Methoxyphenyl)-2-butenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methoxyphenyl)-2-butenylzinc iodide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The zinc atom can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-butenylzinc iodide has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and natural products.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-butenylzinc iodide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of the zinc-carbon bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances nucleophilicity, whereas sulfonyl or quinoline moieties in analogs (e.g., ) introduce electron-withdrawing effects, altering reaction pathways.
Key Observations :
- Efficiency: Ultrasonic synthesis (e.g., ) achieves high yields (>90%) by accelerating substitution reactions, avoiding prolonged heating. This method could be applicable to organozinc reagents if optimized.
- Purification: Compounds like quinolinium iodide (3) are TLC-pure post-synthesis, reducing downstream processing , whereas organozinc reagents often require strict anhydrous conditions.
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